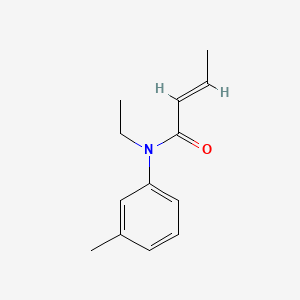

N-Ethyl-N-(m-tolyl)but-2-enamide

Description

Properties

CAS No. |

1195353-67-3 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

(E)-N-ethyl-N-(3-methylphenyl)but-2-enamide |

InChI |

InChI=1S/C13H17NO/c1-4-7-13(15)14(5-2)12-9-6-8-11(3)10-12/h4,6-10H,5H2,1-3H3/b7-4+ |

InChI Key |

DAETVMPIUYVYJI-QPJJXVBHSA-N |

Isomeric SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)/C=C/C |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C=CC |

Origin of Product |

United States |

Detailed Spectroscopic and Structural Elucidation of N Ethyl N M Tolyl but 2 Enamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The 1H NMR spectrum of N-Ethyl-N-(m-tolyl)but-2-enamide is predicted to show distinct signals corresponding to the protons of the ethyl group, the m-tolyl group, and the but-2-enamide (B7942871) chain. Due to the restricted rotation around the amide C-N bond, some signals, particularly those of the N-ethyl group, may appear broadened or as two sets of signals at room temperature, indicating the presence of rotational isomers (rotamers).

The expected chemical shifts (δ) in parts per million (ppm) are as follows:

Aromatic Protons (m-tolyl group): The four protons on the m-substituted aromatic ring are expected to appear in the range of δ 7.0-7.4 ppm. Their specific splitting patterns will depend on their coupling with each other.

Vinylic Protons (but-2-enamide group): The two protons on the carbon-carbon double bond (CH=CH) would likely resonate in the range of δ 5.5-7.0 ppm. The proton on the carbon adjacent to the carbonyl group (α-carbon) will be downfield, and the proton on the β-carbon will be further downfield, both appearing as complex multiplets due to their coupling to each other and the methyl group.

N-Ethyl Protons: The methylene (B1212753) protons (-CH2-) of the ethyl group are expected to show a quartet around δ 3.4-3.8 ppm due to coupling with the adjacent methyl protons. The terminal methyl protons (-CH3) of the ethyl group would appear as a triplet around δ 1.1-1.3 ppm.

m-Tolyl Methyl Protons: The methyl group attached to the aromatic ring is expected to have a signal around δ 2.3-2.4 ppm.

But-2-enamide Methyl Protons: The methyl group attached to the double bond would likely appear as a doublet around δ 1.8-2.1 ppm, coupled to the adjacent vinylic proton.

Table 1: Predicted 1H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0-7.4 | Multiplet | 4H |

| Vinylic-H | 5.5-7.0 | Multiplet | 2H |

| N-CH2- | 3.4-3.8 | Quartet | 2H |

| Ar-CH3 | 2.3-2.4 | Singlet | 3H |

| =CH-CH3 | 1.8-2.1 | Doublet | 3H |

| N-CH2-CH3 | 1.1-1.3 | Triplet | 3H |

This data is predicted based on typical chemical shifts for similar functional groups.

The 13C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, thirteen distinct carbon signals are expected, confirming the presence of all carbon atoms in their unique chemical environments.

The anticipated chemical shifts are:

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and is expected to appear in the region of δ 165-175 ppm.

Aromatic Carbons: The six carbons of the m-tolyl ring will have signals between δ 110-150 ppm. The carbon atom bearing the nitrogen atom and the carbon atom with the methyl group will have distinct chemical shifts compared to the other aromatic carbons.

Vinylic Carbons (C=C): The two carbons of the double bond are expected to resonate in the range of δ 120-145 ppm.

N-Ethyl Carbons: The methylene carbon (-CH2-) of the ethyl group is predicted to be around δ 40-50 ppm, while the terminal methyl carbon (-CH3) will be more upfield, around δ 12-16 ppm.

m-Tolyl Methyl Carbon: The methyl carbon on the aromatic ring is expected to have a signal around δ 20-22 ppm.

But-2-enamide Methyl Carbon: The methyl carbon attached to the double bond is anticipated to be in the range of δ 17-20 ppm.

Table 2: Predicted 13C NMR Data for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| C=O | 165-175 |

| Aromatic C | 110-150 |

| Vinylic C | 120-145 |

| N-CH2- | 40-50 |

| Ar-CH3 | 20-22 |

| =CH-CH3 | 17-20 |

| N-CH2-CH3 | 12-16 |

This data is predicted based on established chemical shift ranges for these functional groups. nih.govlibretexts.org

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

ESI-HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C13H17NO), the calculated exact mass for the protonated molecule [M+H]+ would be approximately 204.1383 g/mol . An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition of the molecule.

Ancillary Spectroscopic Methods for Enamide Systems

Other spectroscopic methods can provide complementary information to confirm the presence of specific functional groups.

Infrared spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would be expected to show several key absorption bands:

Amide C=O Stretch: A strong absorption band is expected in the region of 1630-1680 cm-1, which is characteristic of the carbonyl group in a tertiary amide.

C=C Stretch: A medium intensity band around 1600-1650 cm-1 would indicate the carbon-carbon double bond of the but-2-enamide moiety.

Aromatic C=C Stretches: Multiple sharp bands in the region of 1450-1600 cm-1 would correspond to the vibrations of the aromatic ring.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the amide is expected to appear in the range of 1250-1350 cm-1.

C-H Stretches: Aliphatic C-H stretching vibrations from the ethyl and methyl groups would be observed around 2850-3000 cm-1, while aromatic C-H stretches would appear just above 3000 cm-1.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm-1) | Intensity |

| Amide C=O | 1630-1680 | Strong |

| C=C (Vinylic) | 1600-1650 | Medium |

| C=C (Aromatic) | 1450-1600 | Medium-Sharp |

| C-N | 1250-1350 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium-Strong |

| C-H (Aromatic) | >3000 | Variable |

This data is based on typical IR absorption frequencies for the respective functional groups.

Chromatographic Methods for Purification and Purity Assessment

Chromatography is a cornerstone technique for the separation and purification of organic compounds from reaction mixtures. The choice of the stationary and mobile phases is critical and is tailored to the polarity and functional groups of the target molecule.

Silica (B1680970) Gel Column Chromatography Applications

Silica gel column chromatography is a widely utilized method for the purification of amide derivatives due to its efficacy and versatility. teledynelabs.com The stationary phase, silica gel, is a polar adsorbent that separates compounds based on their differential polarity. teledynelabs.com Non-polar compounds elute more quickly, while polar compounds have a stronger interaction with the silica and elute more slowly.

In the purification of N-aryl enamides and related amide structures, specific conditions are often optimized to achieve high purity. While specific protocols for this compound are not extensively documented in publicly available literature, established methods for analogous compounds provide a clear procedural framework. For instance, the purification of various amides has been successfully achieved using silica gel (100–200 or 230–400 mesh) as the stationary phase. acs.orgrsc.org The selection of the mobile phase, or eluent, is critical for effective separation. A gradient of solvents is often employed, starting with a less polar solvent and gradually increasing the polarity to elute compounds of increasing polarity.

Commonly used eluent systems for the purification of amides similar in structure to this compound include mixtures of petroleum ether (or hexane) and ethyl acetate (B1210297), or dichloromethane (B109758) and ethyl acetate. rsc.orgrsc.org For example, a gradient of ethyl acetate in pentane (B18724) (e.g., from 20% to 50%) has been used to purify N-phenethylpropionamide. rsc.org In cases where compounds are sensitive to the acidic nature of silica gel, the silica can be deactivated with a base like triethylamine (B128534), which is often added to the eluent system in small percentages (e.g., 1-2%). rsc.orgrochester.edu

The progress of the separation is typically monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired compound. researchgate.net

Table 1: Representative Conditions for Silica Gel Column Chromatography of Amide Derivatives

| Parameter | Description | Representative Examples |

| Stationary Phase | The solid adsorbent used in the column. | Silica gel (100-200 mesh, 230-400 mesh). acs.orgrsc.org |

| Mobile Phase (Eluent) | The solvent or mixture of solvents used to move the compounds through the column. | Petroleum Ether/Ethyl Acetate, Dichloromethane/Ethyl Acetate, Ethyl Acetate/Pentane. rsc.orgrsc.org |

| Elution Technique | The method of applying the mobile phase. | Gradient elution (increasing solvent polarity). rsc.org |

| Monitoring | Technique used to analyze the collected fractions. | Thin-Layer Chromatography (TLC). researchgate.net |

| Additives | Modifiers added to the eluent to improve separation. | Triethylamine (for deactivation of acidic silica). rsc.orgrochester.edu |

This table presents generalized conditions based on the purification of structurally similar amide compounds.

Solid-State Structural Analysis of Enamide Derivatives

The determination of the three-dimensional structure of a molecule in the solid state provides invaluable information about its conformation, bond lengths, bond angles, and intermolecular interactions.

X-ray Crystallography of Related Cinnamic Amide Derivatives for Molecular Conformation and Packing

X-ray crystallography is the definitive method for elucidating the precise atomic arrangement of a crystalline solid. lindau-nobel.org The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. lindau-nobel.org

While a specific crystal structure for this compound is not readily found in open literature, the analysis of structurally related cinnamic amide and other unsaturated amide derivatives provides significant insights into the likely molecular conformation and crystal packing. For many amide derivatives, X-ray crystallography has been instrumental in confirming their synthesized structures. acs.orgacs.org

In the broader context of amide crystallography, studies have detailed how substituents on the aromatic ring and the amide nitrogen influence the molecular packing. acs.org For instance, the crystal structure of spiropyrrolidinetrione derivatives of N-phenyl benzamide (B126) has been confirmed by X-ray analysis. acs.orgacs.org The crystallization of malonamidase E2, which belongs to the amidase signature family, also highlights the importance of this technique in understanding complex molecular structures. nih.gov

Chemical Reactivity and Mechanistic Pathways of N Ethyl N M Tolyl but 2 Enamide and Analogues

Reactivity of the But-2-enamide (B7942871) Moiety

The but-2-enamide portion of the molecule, an example of an α,β-unsaturated amide, is a key center of reactivity. The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. However, compared to corresponding ketones or esters, α,β-unsaturated amides are generally less reactive due to the electron-donating character of the nitrogen atom, which reduces the electrophilicity of the β-carbon. nih.gov

Conjugate addition, or Michael reaction, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org This process is a fundamental carbon-carbon bond-forming reaction. nih.gov In the context of α,β-unsaturated amides like N-Ethyl-N-(m-tolyl)but-2-enamide, a nucleophile adds to the β-carbon, leading to an enolate intermediate that is subsequently protonated at the α-carbon. pressbooks.pub

The reaction can be carried out with a variety of nucleophiles, including stable enolates derived from β-dicarbonyl compounds, organocopper reagents, and thiols. libretexts.orgchemrxiv.org Despite their utility, conjugate additions to α,β-unsaturated amides are often challenging due to their inherently low reactivity. nih.gov To overcome this, strategies such as using highly reactive nucleophiles or employing chiral auxiliaries to induce stereoselectivity have been developed. nih.gov For instance, pioneering work has demonstrated that chiral crown ethers can be used with potassium hexamethyldisilazide (KHMDS) to achieve both reactivity and enantiocontrol in conjugate additions to unactivated α,β-unsaturated amides. chemrxiv.org Similarly, copper(I) catalysis with chiral ligands has enabled the conjugate addition of Grignard reagents and phosphines. chemrxiv.org

A general mechanism for the Michael reaction is depicted below:

Nucleophilic Attack: A nucleophile adds to the β-carbon of the α,β-unsaturated amide.

Enolate Formation: A resonance-stabilized enolate intermediate is formed.

Protonation: The enolate is protonated (typically by a solvent or added acid) at the α-carbon to yield the final 1,4-addition product. libretexts.org

Table 1: Examples of Michael Acceptors and Donors This table provides generalized examples of reactants in Michael additions.

| Michael Acceptors (Electrophiles) | Michael Donors (Nucleophiles) |

| α,β-Unsaturated Aldehydes | β-Diketones |

| α,β-Unsaturated Ketones | β-Keto Esters |

| α,β-Unsaturated Esters | Malonic Esters |

| α,β-Unsaturated Amides | β-Keto Nitriles |

| α,β-Unsaturated Nitriles | Nitro Compounds |

| α,β-Unsaturated Nitro Compounds | Organocopper Reagents (Gilman Reagents) |

| N-Aryl-Maleimides | Amines & Thiols |

| Data sourced from Chemistry LibreTexts and SciELO. libretexts.orgpressbooks.pubscielo.br |

Hydroarylation and hydroalkenylation are processes that involve the addition of a C-H bond from an aryl or alkenyl group, respectively, across the double bond of an enamide. These reactions provide direct routes to more complex benzylic or allylic amide structures.

Recent advancements have shown that nickel-catalyzed three-component reactions involving an internal enamide, a silane (B1218182) (like diethoxymethylsilane), and an aryl iodide can efficiently produce benzylic amides. acs.orgnih.gov This process is highly regioselective, with the aryl group adding to the α-position of the enamide, a result attributed to the directing effect of the amide functionality and the specific properties of the nickel catalyst. acs.org The reaction proceeds under mild conditions and tolerates a broad range of substrates. nih.gov

Similarly, the hydroalkynylation of enamides with terminal alkynes has been studied using rhodium and iridium catalysts. acs.org Density Functional Theory (DFT) calculations have revealed that the reaction mechanisms and the resulting regioselectivity can differ significantly depending on the metal catalyst used. acs.org These methods represent atom-economical ways to form new carbon-carbon bonds and increase molecular complexity.

Enamides, including structures like the but-2-enamide moiety, can participate in cycloaddition reactions, acting as dienophiles or reacting with other unsaturated systems. Their reactivity in these transformations makes them valuable building blocks in synthesis. nih.govacs.org

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. youtube.com Enamides can serve as the dienophile. The stereochemistry of the dienophile is retained in the product; for example, a cis-dienophile will result in cis substituents on the newly formed ring. youtube.com Chiral enamides derived from cyclic ketones have been successfully used in hetero-Diels-Alder reactions with activated oxadienes, achieving high yields and facial selectivity. nih.gov

[2+2] Cycloadditions: Enamides can also undergo [2+2] cycloaddition reactions. For instance, they have been shown to react with arynes (generated in situ) to form four-membered ring systems. nih.govacs.org

The synthetic utility of enamides in these reactions is significant, allowing for the rapid construction of complex cyclic and bicyclic structures. nih.govacs.org

Transformations Involving the Amide Nitrogen

The nitrogen atom of the amide and its adjacent C-H bonds are also sites of potential reactivity, enabling transformations such as dehydrogenation.

N-dehydrogenation refers to the removal of hydrogen from the nitrogen and the α-carbon of the N-alkyl group, which would convert a saturated amide into an enamide. While this is the reverse of enamide consumption, understanding this process provides insight into the reactivity of the N-α-hydrogen. The dehydrogenation of amines and amides has been identified as an efficient method for synthesizing nitriles and other nitrogen-containing compounds. nih.govrsc.org

For amides specifically, direct dehydrogenation represents a highly desirable but challenging transformation. researchgate.net Acceptorless dehydrogenation, where H₂ is released without the need for an external oxidant (acceptor), can be achieved using ruthenium-pincer complexes. nih.gov In these systems, a hemiaminal intermediate, formed from an alcohol and ammonia, can either dehydrate to an imine or dehydrogenate to a primary amide. nih.gov DFT calculations suggest that the selective formation of the amide is favored both kinetically and thermodynamically over the imine pathway with certain catalysts. nih.gov

Other methods for the oxidation of N-substituted amines to amides or imides have been developed using oxoammonium catalysts, which act as potent hydride acceptors. chemrxiv.org This process involves the formal abstraction of a hydride (H⁻) from the α-C-H bond, initiating the oxidation.

Mechanisms of Enamide Formation

The synthesis of enamides like this compound is crucial for accessing these versatile intermediates. Several synthetic strategies exist, with the most common being the condensation of amides with aldehydes/ketones, cross-coupling reactions, and the direct dehydrogenation of saturated amides. researchgate.net

One of the most straightforward conceptual approaches is the direct N-dehydrogenation of a corresponding saturated amide. nih.govacs.org A novel, one-step method has been developed using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O). acs.orgchemistryviews.org The proposed mechanism involves:

Amide Activation: The amide is activated by Tf₂O to form a highly electrophilic iminium triflate intermediate.

Deprotonation/Elimination: The now highly acidic N-α-hydrogen is abstracted by the base (LiHMDS), leading to an elimination step and formation of the enamide. acs.org

This method is notable for its broad substrate scope, accommodating both cyclic and acyclic amides, and for proceeding without pre-functionalized substrates. acs.orgchemistryviews.org

Another classical and widely used method is the reaction of a secondary amine with an aldehyde or ketone in the presence of an acid catalyst. masterorganicchemistry.com The mechanism for this condensation reaction generally follows a "PADPED" sequence (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation). masterorganicchemistry.com

Protonation: The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Addition: The secondary amine acts as a nucleophile, attacking the carbonyl carbon.

Deprotonation: The resulting positively charged nitrogen is deprotonated.

Protonation: The hydroxyl group is protonated to form a good leaving group (water).

Elimination: Water is eliminated, forming an iminium ion.

Deprotonation: A proton is removed from the α-carbon, forming the C=C double bond of the enamine. masterorganicchemistry.comyoutube.com

A more direct synthesis for this compound and its isomers involves the acylation of the corresponding N-alkylaniline. For example, N-ethyl-o-toluidine can be reacted with crotonyl chloride to yield N-Ethyl-N-(o-tolyl)but-2-enamide. google.com This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

Table 2: Comparison of Enamide Formation Methods

| Method | Key Reagents/Catalysts | Substrates | Key Features |

| Direct Dehydrogenation | LiHMDS, Tf₂O | Saturated Amides | One-step, broad scope, no pre-functionalization needed. acs.org |

| Condensation | Acid Catalyst (e.g., p-TsOH) | Secondary Amine + Aldehyde/Ketone | Classic method, reversible, forms water byproduct. masterorganicchemistry.com |

| Acylation | Acyl Chloride (e.g., Crotonyl chloride) | Secondary Amine (e.g., N-ethyl-m-toluidine) | Direct acylation, often requires a base. google.com |

| From Hemiaminals | Ac₂O, Pyridine | Hemiaminals (from amides + aldehydes) | Dehydration of a pre-formed hemiaminal intermediate. bohrium.com |

Reaction with Thiol-Containing Nucleophiles (e.g., N-(tert-butoxy-carbonyl)-L-cysteine methyl ester interaction with carbonylacrylic enamides)

The conjugated double bond in this compound, being part of an α,β-unsaturated amide system, is susceptible to nucleophilic attack through a Michael-type addition. Thiol-containing nucleophiles, such as cysteine derivatives, are particularly effective in this reaction due to the soft nature of the sulfur atom.

A relevant model for this reactivity is the interaction of N-(tert-butoxy-carbonyl)-L-cysteine methyl ester with carbonylacrylic reagents. nih.gov These reagents, which feature a similar α,β-unsaturated carbonyl motif, exhibit high reactivity and selectivity towards cysteine residues. The reaction proceeds via a rapid thiol Michael addition under biocompatible conditions. nih.gov

In a representative reaction, the protected amino acid N-(tert-butoxycarbonyl)-L-cysteine methyl ester reacts with a carbonylacrylic reagent, such as 3-benzoylacrylate, in a stoichiometric manner. The reaction is reported to be remarkably fast, reaching completion in under two minutes at room temperature in a mixed solvent system of acetonitrile (B52724) and sodium phosphate (B84403) buffer at pH 8.0. nih.gov This high reactivity underscores the favorability of the 1,4-conjugate addition of the thiol to the electrophilic double bond.

The general reaction is depicted below:

Scheme 2: Michael addition of a thiol-containing nucleophile to an α,β-unsaturated carbonyl compound.

This type of reaction is highly chemoselective for cysteine over other amino acids like lysine (B10760008) under slightly basic conditions. nih.gov The high yield and selectivity make this a valuable transformation in bioconjugation chemistry.

The table below presents data on the reaction between Boc-Cys methyl ester and a carbonylacrylic reagent, demonstrating the efficiency of the thiol-Michael addition. nih.gov

| Reactants | Solvent System | Reaction Time | Yield |

| Boc-Cys methyl ester and 3-benzoylacrylate | 30% MeCN in NaPᵢ buffer (pH 8.0, 50 mM) | < 2 min | 99% |

This high efficiency suggests that this compound would readily react with thiol-containing nucleophiles like N-(tert-butoxy-carbonyl)-L-cysteine methyl ester at the β-position of the butenamide chain.

Structure Activity Relationship Sar Investigations of N Ethyl N M Tolyl but 2 Enamide and Congeners

Impact of Aromatic Substituent Position on Chemical Properties and Reactivity (e.g., meta-tolyl vs. ortho-tolyl derivatives)

The position of substituents on the aromatic ring of N-aryl enamides significantly influences their chemical properties and reactivity, primarily through electronic and steric effects. When comparing meta-tolyl and ortho-tolyl derivatives of N-ethylbut-2-enamide, distinct differences emerge.

Substituents on a benzene (B151609) ring dictate the regioselectivity of electrophilic aromatic substitution. nih.gov Groups that are electron-withdrawing, without the ability to donate electrons through resonance, generally decrease the reactivity of the ring, particularly at the ortho and para positions, leading to preferential substitution at the meta position. libretexts.org Conversely, electron-donating groups and halogens typically direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com The reactivity in these reactions is governed by the stability of the intermediate carbocation, where any factor that stabilizes this intermediate will increase the reaction rate. libretexts.org

In the context of N-aryl enamides, the tolyl group's methyl substituent is generally considered an activating, ortho-, para-director in electrophilic aromatic substitution. masterorganicchemistry.com However, the reactivity of the enamide itself can be influenced by the position of this methyl group.

Steric Effects: The ortho-tolyl derivative, (2E)-N-ethyl-N-(2-methylphenyl)but-2-enamide, experiences greater steric hindrance around the nitrogen atom compared to its meta-tolyl counterpart, N-Ethyl-N-(m-tolyl)but-2-enamide. molport.comcymitquimica.com This steric congestion can impact the planarity of the molecule and the accessibility of the nitrogen lone pair and the double bond for reactions. For instance, in palladium-catalyzed arylations, even a relatively small ortho-methyl group can significantly reduce the reaction yield compared to its para and meta isomers, likely by impeding the formation of the necessary palladacycle intermediate. nih.gov The introduction of an ortho-substituent can alter the dihedral angle between the phenyl and indenyl planes, which in turn affects stereoselectivity. researchgate.net

Electronic Effects: The electronic influence of the methyl group, an electron-donating group, is most pronounced at the ortho and para positions. This can affect the nucleophilicity of the aromatic ring and the enamide double bond. While the electronic nature of substituents on the benzene ring may have a minimal effect on the efficiency of certain reactions, the position can be critical. jst.go.jp For example, the Hirshfeld charge, a measure of nucleophilicity, at different positions on the aromatic ring dictates the regioselectivity of electrophilic aromatic substitution. nih.gov

| Feature | N-Ethyl-N-(o-tolyl)but-2-enamide | This compound |

| CAS Number | 124236-29-9 molport.com | 5961546 nih.gov |

| Molecular Formula | C13H17NO molport.com | C13H17NO nih.gov |

| Molecular Weight | 203.285 g/mol molport.com | 203.28 g/mol fda.gov |

| Predicted Reactivity | Potentially lower reactivity in reactions sensitive to steric hindrance near the nitrogen. nih.gov | Generally higher reactivity compared to the ortho isomer in sterically demanding reactions. |

| Directing Effect of Tolyl Group | Ortho, Para-directing masterorganicchemistry.com | Ortho, Para-directing masterorganicchemistry.com |

Influence of Alkyl Substituents on Enamide Scaffolds

Alkyl substituents on the enamide scaffold, both on the nitrogen and the carbon-carbon double bond, exert a significant influence on the molecule's properties and reactivity. These effects are primarily steric and electronic in nature.

The stability and reactivity of enamides are a balance between the nucleophilicity of the enamine and the electron-withdrawing effect of the acyl group on the nitrogen. jst.go.jp Tertiary enamides are generally more stable than their enamine counterparts. researchgate.netrsc.org

Substituents on the Nitrogen: The nature of the alkyl group on the nitrogen atom can modulate the enamide's reactivity. For instance, the length and branching of the alkyl chain can affect the solubility and supramolecular organization of related compounds, which in turn can influence their reactivity in different solvent systems. nih.govnih.gov In some cases, the length of the alkyl chain on a substituent has been shown to primarily affect solubility and thermal properties rather than the fundamental electronic properties of the molecule. nih.gov

Substituents on the Double Bond: The substitution pattern on the enamide double bond is critical for its reactivity in various chemical transformations. For example, in dearomative (3+2) cycloaddition reactions, α-substituted, α,β-disubstituted, or β,β-disubstituted α,β-enamides, which are typically compounds with low reactivity, can be successfully employed. rsc.org The presence of substituents on the double bond can influence the stereochemical outcome of reactions.

The following table illustrates the impact of different alkyl substituents on the butanamide scaffold, drawing parallels from related structures.

| Compound | Key Structural Feature | Impact on Properties/Reactivity |

| This compound | Ethyl group on nitrogen, methyl on tolyl | Serves as a reference for comparison. |

| 2-Ethyl-N-methyl-N-(3-methylphenyl) butanamide | Additional ethyl group at the 2-position of the butanamide chain | This modification leads to a compound with a distinct fruity odor, indicating a significant change in its interaction with olfactory receptors. chemicalbook.com |

| N-Ethyl-N-phenyl-2-butenamide | Phenyl group instead of tolyl | The absence of the methyl group on the aromatic ring provides a baseline for understanding the electronic and steric effects of the tolyl's methyl group. chem960.com |

| γ-chloro-enamides | Chlorine at the γ-position | This functionalization allows for subsequent SN2 displacement reactions, providing a route to a variety of trans-γ-functionalized-enamides. researchgate.net |

Stereochemical Purity and Its Role in Chemical Reactivity

Stereochemistry is a cornerstone of organic synthesis, profoundly influencing the reactivity, selectivity, and biological properties of molecules. rijournals.com For enamides, the stereochemical purity, particularly the configuration of the double bond (E/Z isomerism), is of paramount importance.

The geometry of the enamide double bond can significantly affect the rate and stereospecificity of reactions. researchgate.net Different synthetic methods have been developed to achieve high stereoselectivity in enamide synthesis. For example, palladium-catalyzed hydroamidation of terminal alkynes can stereoselectively produce Z-enamides from primary amides and E-enamides from secondary amides. organic-chemistry.orgacs.org This selectivity is attributed to the formation of a vinyl-palladium complex stabilized by intramolecular hydrogen bonding. organic-chemistry.orgacs.org Another method, the Peterson elimination, allows for the stereoselective formation of the double bond under mild, basic conditions. acs.orgorganic-chemistry.org

The stereochemical configuration of the enamide can dictate the stereochemical outcome of subsequent reactions. In enantioselective dearomative (3+2) cycloaddition reactions, the exo/endo-selectivity can be dependent on the substrates and ligands used. rsc.org Furthermore, in asymmetric hydrogenation, the configuration of the olefin has a profound influence on the reaction's rate and stereospecificity. researchgate.net

The challenges in achieving stereochemical control include scaling up the process, the efficiency of stereoinduction, and the complexity of the substrate. rijournals.com However, the ability to control stereochemistry is crucial for applications in various fields, including pharmaceuticals and materials science. rijournals.com

Rational Design Principles for Enamide-Based Compounds

The rational design of enamide-based compounds involves a deep understanding of the relationship between their structure and function to predict and synthesize molecules with desired properties. nih.gov This approach leverages knowledge of SAR to tailor compounds for specific applications.

Key principles in the rational design of enamides include:

Modulating Reactivity through Substituents: As discussed previously, the strategic placement of electron-donating or electron-withdrawing groups on the aromatic ring and the enamide scaffold can fine-tune the electronic properties and steric environment of the molecule. jst.go.jpacs.orgrsc.org This allows for the control of reactivity in various transformations.

Controlling Stereochemistry: The ability to selectively synthesize E or Z isomers of enamides is crucial, as the stereochemistry of the double bond can significantly impact the outcome of subsequent reactions. organic-chemistry.orgrsc.org Rational design principles are applied to select catalysts and reaction conditions that favor the desired stereoisomer.

Bioisosteric Replacement and Functional Group Modification: In the context of designing biologically active molecules, parts of the enamide structure can be systematically replaced with other functional groups (bioisosteres) to improve properties such as potency, selectivity, or metabolic stability. The enamide moiety itself can be considered a stable surrogate for the more hydrolytically sensitive enamine. jst.go.jpacs.org

Utilizing Promiscuous Enzymes: In biosynthesis, the promiscuity of certain enzymes can be exploited for the rational design of hybrid natural products. For example, an amide synthetase has been shown to catalyze reactions with various substrates, enabling the creation of novel compounds. nih.gov

Computational Modeling: Quantitative structure-activity relationship (QSAR) models can be employed to predict the properties and reactivity of designed enamide compounds based on their structural features. researchgate.net

The versatility of the enamide functional group makes it a valuable building block in organic synthesis. acs.orgrsc.org By applying these rational design principles, chemists can create a diverse array of enamide-containing molecules with tailored chemical and physical properties.

Computational and Theoretical Chemistry Approaches to Enamide Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule, which in turn dictates its geometry and other properties.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for studying amides and related compounds. rsdjournal.org It offers a balance between computational cost and accuracy, making it suitable for analyzing the complex potential energy surfaces of flexible molecules like enamides.

Conformational analysis using DFT involves calculating the energy of the molecule as a function of its dihedral angles. For an enamide, key torsions include the rotation around the N-C(O) bond, the C(O)-C=C bond, and the N-aryl bond. By systematically rotating these bonds and calculating the energy at each point, a potential energy hypersurface can be mapped. nih.gov The minima on this surface correspond to stable conformers (rotational isomers), while the saddle points represent the transition states for interconversion between them.

The relative energies of the stable conformers, calculated after geometry optimization, determine their populations at thermal equilibrium according to the Boltzmann distribution. Studies on related systems, such as dipeptides, have shown that DFT can accurately locate dozens of stable conformers and predict their relative stabilities. nih.gov The stability is governed by a delicate balance of steric hindrance, which disfavors bulky groups being close to each other, and electronic effects like conjugation, which favors planar arrangements of the amide and vinyl groups. For N-aryl enamides, steric repulsion between the aryl ring and the amide substituents can lead to non-planar ground state geometries.

Table 1: Hypothetical DFT Conformational Analysis of an N-Aryl Enamide This table illustrates typical data obtained from a DFT conformational analysis for a generic N-aryl enamide system. The relative energies indicate the stability of different spatial arrangements.

| Conformer | Dihedral Angle (Ar-N-C=O) (°) | Dihedral Angle (N-C-C=C) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | 45.2 | 178.5 | 0.00 | 75.1 |

| 2 | -135.8 | 175.9 | 1.10 | 12.3 |

| 3 | 48.1 | -5.4 | 1.50 | 7.0 |

| 4 | -133.5 | -8.1 | 2.50 | 1.5 |

Note: Data are hypothetical and for illustrative purposes.

Electronic Structure Analysis

The arrangement of electrons within a molecule is key to its chemical reactivity. Analysis of the electronic structure helps in understanding how and where a molecule will react.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com

The HOMO is the highest-energy orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile or base. youtube.com A higher HOMO energy level suggests a greater tendency to donate electrons.

The LUMO is the lowest-energy orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. youtube.com A lower LUMO energy level indicates a greater propensity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgschrodinger.com

For an enamide like N-Ethyl-N-(m-tolyl)but-2-enamide, the HOMO is typically a π-type orbital with significant electron density on the nitrogen atom and the C=C double bond, reflecting the nucleophilic character of enamides. The LUMO is usually a π* antibonding orbital. The nature and position of substituents can significantly alter the energies of these orbitals. rsc.org Electron-donating groups on the tolyl ring would raise the HOMO energy, increasing nucleophilicity. Conversely, electron-withdrawing groups on the butenamide chain would lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

Table 2: Representative Frontier Orbital Energies for Substituted Enamides This table demonstrates how substituents can influence the HOMO and LUMO energy levels and the resulting energy gap, thereby tuning the molecule's reactivity.

| Substituent (on aryl ring) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Predicted Reactivity |

| -OCH₃ (Electron-Donating) | -5.8 | -0.9 | 4.9 | More Nucleophilic |

| -CH₃ (Weakly Donating) | -6.1 | -1.0 | 5.1 | Moderately Nucleophilic |

| -H (Unsubstituted) | -6.3 | -1.1 | 5.2 | Baseline |

| -CN (Electron-Withdrawing) | -6.8 | -1.5 | 5.3 | More Electrophilic |

Mechanistic Insights from Computational Simulations

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing a detailed picture of the transformation from reactants to products. rsc.org By modeling the reaction pathway, researchers can identify intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy (Ea), which is the primary factor controlling the reaction rate.

For reactions involving enamides, such as cycloadditions, electrophilic additions, or isomerizations, DFT calculations can be employed to:

Locate Transition States: Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS.

Verify Transition States: The identified TS is confirmed by frequency analysis, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Map the Reaction Pathway: By tracing the path from the transition state down to the reactants and products (Intrinsic Reaction Coordinate analysis), the entire mechanism can be confirmed.

Computational studies on related systems have provided detailed mechanistic insights, for instance, into the oxidation of enamines or the role of catalysts in enamide isomerization. researchgate.netrsc.org These studies can differentiate between competing pathways by comparing their calculated activation barriers, with the lowest-energy path being the most likely to occur. acs.org

Table 3: Hypothetical Activation Energies for a Proposed Enamide Reaction This table illustrates how computational data can be used to compare different possible reaction pathways.

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (Ea) (kcal/mol) | Conclusion |

| Pathway A: Concerted Cycloaddition | [2+2] Cycloaddition TS | 35.5 | Kinetically unfavorable |

| Pathway B: Stepwise, via Zwitterion | Nucleophilic attack to form intermediate | 22.1 | Plausible pathway |

| Pathway C: Acid-Catalyzed Addition | Protonation of the double bond | 18.5 | Most likely pathway under acidic conditions |

Note: Data are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static structures at 0 K, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. fu-berlin.de

For a molecule like this compound, MD simulations can be used to explore:

Conformational Flexibility: MD can reveal the accessible conformations in solution and the timescales of transitions between them, complementing the static picture from DFT. bu.edu

Solvent Interactions: It explicitly models the interactions between the enamide and solvent molecules (e.g., water), showing how hydrogen bonding and solvation shells influence the molecule's structure and dynamics. acs.org

Time-Averaged Properties: MD allows for the calculation of properties that are averaged over time, which can be directly compared with experimental data from techniques like NMR.

MD simulations are particularly valuable for larger systems, such as an enamide interacting with a biological macromolecule, where they can be used to understand binding modes and conformational changes upon binding. acs.org

Table 4: Information Obtainable from Molecular Dynamics (MD) Simulations

| Property Investigated | Information Gained | Relevance |

| Conformational Ensemble | Distribution of molecular shapes over time; dihedral angle fluctuations. | Understanding molecular flexibility and entropy. |

| Solvation Structure | Radial distribution functions of solvent around solute atoms. | Insight into solubility and solvent effects on conformation. |

| Hydrogen Bonding | Lifetimes and geometry of intermolecular hydrogen bonds. | Key for understanding interactions in protic solvents or with biological targets. |

| Root-Mean-Square Deviation (RMSD) | Measure of structural stability and deviation from a reference structure over time. | Assessing the stability of a particular conformation or a protein-ligand complex. |

Catalytic Strategies in Enamide Synthesis and Functionalization

Homogeneous Catalysis for Enamide Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful toolkit for the selective transformation of enamides like N-Ethyl-N-(m-tolyl)but-2-enamide. These methods often provide high efficiency and selectivity under mild reaction conditions.

Manganese-Catalyzed Anti-Markovnikov Hydroarylation of Enamides

A notable advancement in the functionalization of enamides is the manganese-catalyzed anti-Markovnikov hydroarylation. This reaction allows for the addition of an aryl group to the β-position of the enamide, leading to the formation of valuable arylethylamine scaffolds. snnu.edu.cn A study on the hydroarylation of various enamides with arylboronic acids demonstrated that an air-stable manganese catalyst can effectively promote this transformation under mild conditions and without the need for a ligand. snnu.edu.cn

The reaction proceeds with a predictable regioselectivity, favoring the anti-Markovnikov product. This method is tolerant of a wide range of functional groups on both the enamide and the arylboronic acid. While specific data for this compound is not explicitly detailed in the primary literature, the substrate scope of similar N,N-disubstituted enamides suggests its applicability.

Table 1: Manganese-Catalyzed Anti-Markovnikov Hydroarylation of Representative Enamides

| Enamide Substrate | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| N,N-Dibenzylbut-2-enamide | Phenylboronic acid | N,N-Dibenzyl-3-phenylbutanamide | 85 |

| N-Benzyl-N-methylbut-2-enamide | 4-Methoxyphenylboronic acid | N-Benzyl-N-methyl-3-(4-methoxyphenyl)butanamide | 78 |

| N,N-Diethylbut-2-enamide | 4-Chlorophenylboronic acid | N,N-Diethyl-3-(4-chlorophenyl)butanamide | 82 |

Data is inferred from studies on similar N,N-disubstituted enamides. snnu.edu.cn

Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Amides

Copper-catalyzed conjugate addition is a well-established method for forming carbon-carbon bonds at the β-position of α,β-unsaturated carbonyl compounds, including amides. nih.gov This reaction typically involves the use of organometallic reagents, such as Grignard reagents or organozinc reagents, in the presence of a copper catalyst. The inherent reactivity of α,β-unsaturated amides like this compound is lower compared to corresponding esters or ketones, which can present a challenge. nih.gov

However, the use of highly reactive organometallic reagents and appropriate ligands can overcome this limitation. For instance, the conjugate addition of Grignard reagents to α,β-unsaturated lactams, a related class of compounds, has been achieved with high efficiency and enantioselectivity. nih.govcapes.gov.br

Table 2: Copper-Catalyzed Conjugate Addition to Representative α,β-Unsaturated Amides

| Amide Substrate | Organometallic Reagent | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| N,N-Dimethylcrotonamide | MeMgBr | CuCl / Ligand | N,N-Dimethyl-3-methylbutanamide | 75 |

| N,N-Diethylcrotonamide | Et2Zn | Cu(OTf)2 / Chiral Ligand | N,N-Diethyl-3-ethylbutanamide | 88 |

| N-Phenylcrotonamide | PhMgBr | CuBr·SMe2 / Ligand | N-Phenyl-3-phenylbutanamide | 65 |

Data is based on general methodologies for copper-catalyzed conjugate additions to α,β-unsaturated amides. nih.govnih.gov

Palladium-Catalyzed Alkylation of Enamides

Palladium catalysis offers versatile methods for the alkylation of enamides. While N-alkylation of amines is a widely studied area, the direct C-alkylation of the enamide backbone is a more specialized transformation. rsc.org Palladium-catalyzed reactions can be tailored to achieve either α- or γ-arylation of α,β-unsaturated carbonyl compounds, depending on the choice of ligands. chemrxiv.org

Recent developments have focused on the direct C-H arylation of enamides, providing a more atom-economical approach to introducing aryl groups. chemrxiv.org Although specific examples with this compound are not prevalent, the general principles of palladium-catalyzed cross-coupling reactions are applicable.

Table 3: Palladium-Catalyzed Arylation of Representative Enamides

| Enamide Substrate | Arylating Agent | Catalyst / Ligand | Product | Yield (%) |

|---|---|---|---|---|

| N-Acetyl-N-phenylacrylamide | Phenyl iodide | Pd(OAc)2 / PPh3 | N-Acetyl-N-phenyl-3-phenylacrylamide | 72 |

| N-Methyl-N-phenylcrotonamide | 4-Tolyl iodide | Pd(dba)2 / Xantphos | N-Methyl-N-phenyl-3-(p-tolyl)butanamide | 68 |

| N,N-Dibenzylacrylamide | Phenylboronic acid | Pd(OAc)2 / SPhos | N,N-Dibenzyl-3-phenylacrylamide | 85 |

Data is extrapolated from studies on palladium-catalyzed arylations of related enamide systems. chemrxiv.orgresearchgate.net

Heterogeneous Catalysis in Enamide Production

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling, making it an attractive option for industrial processes. The direct synthesis of amides from carboxylic acids and amines is a key application of heterogeneous catalysis. nih.gov

The production of this compound can be envisioned through the amidation of crotonic acid with N-ethyl-m-toluidine. A Japanese patent describes a method for producing the ortho-isomer, N-ethyl-N-(2-methylphenyl)-2-butenamide, by reacting crotonyl chloride with N-ethyl-o-toluidine. google.com While this is not a direct catalytic amidation, it highlights the precursors involved. Heterogeneous catalysts, such as metal oxides, could potentially be employed for the direct amidation of crotonic acid, offering a more sustainable synthetic route.

Enantioselective Catalysis for Chiral Enamide Synthesis

The development of enantioselective catalytic methods is crucial for the synthesis of chiral molecules. For α,β-unsaturated amides, catalytic asymmetric conjugate addition is a primary strategy to introduce a stereocenter at the β-position. nih.gov The use of chiral ligands in conjunction with metal catalysts, such as copper, can induce high levels of enantioselectivity. nih.gov

While the conjugate addition to enamides can be challenging due to their lower reactivity, successful enantioselective methods have been developed for related systems. For instance, the catalytic asymmetric conjugate addition of ketoesters to nitroolefins using a bis(oxazoline)-Mg(OTf)2 complex has been shown to be highly effective. nih.gov Such strategies could potentially be adapted for the enantioselective synthesis of chiral derivatives of this compound.

Ligand Design and Optimization in Enamide Catalysis

The choice of ligand is often the most critical factor in determining the success and selectivity of a homogeneous catalytic reaction. Ligands can influence the catalyst's activity, stability, and selectivity (chemo-, regio-, and enantioselectivity). chemrxiv.org

In palladium-catalyzed reactions of amides, for example, the use of specific phosphine (B1218219) ligands can direct the reaction towards either α- or γ-arylation. chemrxiv.org For enantioselective transformations, the design of chiral ligands is paramount. The development of novel ligand scaffolds, such as mono-N-protected amino acids or 2,2'-bipyridines, has been instrumental in advancing the field of Pd(II)-catalyzed C-H functionalization. nih.gov The optimization of ligand structure is a continuous area of research aimed at improving the efficiency and selectivity of catalytic transformations involving enamides and related compounds.

Mechanistic Molecular Biological Studies Involving N Ethyl N M Tolyl but 2 Enamide in Model Systems

Elucidation of Molecular Pathways Modulated by Crotamiton (B1669626) Derivatives (e.g., inhibition of OSM-9 in Caenorhabditis elegans)

The nematode Caenorhabditis elegans has been instrumental in elucidating the molecular targets of crotamiton-related compounds. In a screen of over a thousand marketed drugs for anti-aging properties, crotamiton was identified as a compound that could extend the lifespan of C. elegans. nih.govelifesciences.org Further research focused on a structurally optimized derivative of crotamiton, designated JM03, which demonstrated enhanced activity. nih.govbiorxiv.org

The primary molecular target identified for the lifespan-extending effects of the crotamiton derivative JM03 in C. elegans is the osmotic avoidance abnormal-9 (OSM-9) protein. nih.govelifesciences.orgnih.gov OSM-9 is a non-selective cation channel belonging to the Transient Receptor Potential Vanilloid (TRPV) family. elifesciences.orgnih.gov Studies have shown that the lifespan extension induced by JM03 is dependent on the inhibition of OSM-9. nih.govelifesciences.org When the osm-9 gene was knocked down using RNA interference (RNAi), the lifespan of the worms was extended, and treatment with JM03 did not lead to a further significant increase, suggesting that JM03 acts through the OSM-9 pathway. nih.gov This inhibitory action on OSM-9 was also linked to improved resistance to oxidative and hypertonic stress in the model organism. nih.govbiorxiv.org

| Condition | Observation | Conclusion | Reference |

|---|---|---|---|

| Wild-type C. elegans + JM03 | Lifespan significantly extended | JM03 has anti-aging activity | nih.gov |

| osm-9 knockdown C. elegans (no JM03) | Lifespan extended compared to wild-type | Loss of OSM-9 function extends lifespan | nih.govbiorxiv.org |

| osm-9 knockdown C. elegans + JM03 | No significant further lifespan extension | JM03's effect is dependent on OSM-9 | nih.gov |

Investigation of Downstream Signaling Pathway Activation (e.g., SKN-1 signaling)

Beyond the direct inhibition of the OSM-9 channel, research has explored the downstream signaling cascades activated by crotamiton derivatives. The activation of the SKN-1 signaling pathway has been identified as a crucial downstream event. nih.govbiorxiv.org SKN-1 is the C. elegans ortholog of the mammalian Nrf2 (Nuclear factor erythroid 2-related factor 2) transcription factor, a master regulator of stress resistance, detoxification, and longevity. nih.govfrontiersin.org

Treatment with the crotamiton derivative JM03 was found to activate the SKN-1 stress response pathway. nih.gov This was confirmed through several lines of evidence:

The lifespan-extending effects of JM03 were not observed in skn-1 mutant worms. nih.gov

RNA sequencing and qPCR data showed that the transcription of the skn-1 gene itself, along with several SKN-1 target genes, was significantly increased in worms treated with JM03. nih.gov

Reporter worm strains, which express green fluorescent protein (GFP) fused to SKN-1 or its target genes like gst-4, showed increased fluorescence upon JM03 treatment, indicating protein upregulation. nih.gov

The activation of SKN-1 and its target genes, which are involved in processes like glutathione (B108866) metabolism and detoxification, likely contributes to the observed improvements in stress resistance and proteostasis, ultimately leading to lifespan extension. nih.govresearchgate.net

| Gene | Function/Role | Observation | Reference |

|---|---|---|---|

| skn-1 | Master transcription factor for stress response | Increased transcriptional expression | nih.gov |

| gst-4 | Glutathione S-transferase, a key SKN-1 target | Increased expression (qPCR and GFP reporter) | nih.gov |

| gcs-1 | Gamma-glutamylcysteine synthetase, involved in glutathione synthesis | Increased transcriptional expression | nih.gov |

| prdx-3 | Peroxiredoxin, antioxidant enzyme | Increased transcriptional expression | nih.gov |

Homology-Based Ligand-Target Interaction Hypotheses (e.g., TRPV channel similarity to OSM-9)

The hypothesis that crotamiton and its derivatives target OSM-9 in C. elegans is based on established knowledge and protein homology. Crotamiton is a known inhibitor of the human TRPV4 channel, which is involved in sensing and responding to stimuli like temperature and pressure. nih.govelifesciences.org The TRPV channel family is conserved across species. elifesciences.org

In C. elegans, the genome encodes five proteins belonging to the TRPV subfamily, including OSM-9. nih.govelifesciences.orgbiorxiv.org Bioinformatic analyses have revealed significant sequence similarity between human TRPV4 and C. elegans OSM-9. Specifically, they share approximately 26% amino acid identity and 44% similarity when conservative amino acid changes are considered. nih.govelifesciences.orgbiorxiv.org This homology suggests that the channels may have a conserved binding pocket for crotamiton and its derivatives. Therefore, the established activity of crotamiton against human TRPV4 provided a strong rationale for investigating OSM-9 as a potential target in C. elegans, a hypothesis that was subsequently validated experimentally. nih.gov This cross-species, homology-based approach is a powerful strategy in drug discovery and mechanistic studies.

Application of Model Organisms for Mechanistic Biological Research (e.g., C. elegans as a system for studying compound interactions with conserved pathways)

The studies on N-Ethyl-N-(m-tolyl)but-2-enamide and its derivatives highlight the immense value of using model organisms like C. elegans for mechanistic biological research. oxinst.comnih.gov C. elegans offers numerous advantages that make it an ideal system for such investigations. nih.govbosterbio.comstrategian.com

Key advantages include:

Short Lifespan: With a life cycle of just a few days and a total lifespan of 2-3 weeks, C. elegans is perfectly suited for aging studies, allowing researchers to observe the effects of compounds on longevity in a short timeframe. oxinst.combosterbio.com

Genetic Tractability: The organism is easy to manipulate genetically. Techniques like RNAi and the availability of numerous mutant strains allow for the straightforward investigation of gene function and the identification of molecular pathways. nih.govstrategian.com

Fully Sequenced Genome: As the first multicellular organism to have its entire genome sequenced, there is a comprehensive genetic map available, which facilitates target identification and homology comparisons. bosterbio.com

Conserved Pathways: Many fundamental biological pathways, including those involved in stress response (SKN-1/Nrf2) and sensory signaling (TRPV channels), are conserved between C. elegans and humans, making findings in the worm relevant to human biology. nih.govstrategian.com

Simplicity and Transparency: Its simple anatomy, with a known number of cells (302 neurons), and transparent body allow for the observation of cellular processes, such as protein expression using fluorescent reporters, in a live animal. oxinst.comnih.gov

The successful identification of OSM-9 as a target for a crotamiton derivative and the elucidation of the downstream SKN-1 pathway serve as a prime example of how C. elegans can be effectively used to uncover the complex molecular mechanisms of a chemical compound. nih.gov

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for N-Ethyl-N-(m-tolyl)but-2-enamide?

- Answer : The compound (C₁₄H₁₉NO) contains a but-2-enamide backbone with an ethyl group and a meta-tolyl substituent on the nitrogen. Key characterization methods include:

- Mass Spectrometry (MS) : Electron ionization (EI) MS provides molecular ion peaks (e.g., m/z 217.3068) and fragmentation patterns for structural confirmation .

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR identifies protons on the ethyl (δ ~1.2–1.4 ppm) and aromatic groups (δ ~6.5–7.2 ppm). ¹³C-NMR confirms carbonyl (C=O) and olefinic carbons .

- Infrared (IR) Spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) are diagnostic .

Q. How can researchers design a synthetic route for this compound?

- Answer : A typical synthesis involves:

Amide Formation : React m-toluidine with ethyl acrylate via a nucleophilic acyl substitution, using a base (e.g., NaH) to deprotonate the amine.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with high-performance liquid chromatography (HPLC) .

Q. What stability considerations are critical for handling this compound?

- Answer : The α,β-unsaturated amide is prone to hydrolysis under acidic/basic conditions. Store in inert atmospheres (N₂/Ar) at –20°C. Avoid prolonged exposure to light due to potential [2+2] photodimerization of the enamide moiety .

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanisms involving this compound?

- Answer : Use the initial rate method (as in ortho-C-H arylation studies):

- Vary concentrations of reactants and measure initial rates via HPLC or GC-MS.

- Plot log(rate) vs. log(concentration) to determine reaction order .

- Example: For cycloaddition reactions, pseudo-first-order kinetics under excess dienophile can reveal activation parameters (ΔH‡, ΔS‡).

Q. What computational strategies predict the compound’s reactivity or binding interactions?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using force fields (AMBER, CHARMM) .

- Docking Studies : Use AutoDock Vina to model binding poses in receptor active sites .

Q. How can structural analogs resolve contradictions in reported bioactivity data?

- Answer :

- SAR Analysis : Compare analogs (e.g., N-ethyl-N-(3-chlorophenyl)but-2-enamide) to identify critical substituents.

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature) to isolate variable effects .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to assess heterogeneity .

Q. What advanced analytical techniques validate the compound’s crystalline structure?

- Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths/angles and confirm stereochemistry. For example, SCXRD of N,N′-diphenylbut-2-enediamide revealed a planar amide geometry .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphs .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.